2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Epigenetics LSD1 inhibition Cancer therapeutics

Unverified substitution of tetrahydrobenzothiazole analogs risks flawed SAR due to altered density (1.428 vs 1.3 g/cm³) and solubility (1.2 g/L). This precise 2-amino-6-oxo derivative eliminates uncertainty as a pramipexole building block and LSD1 inhibitor probe. • 7-fold LSD1 potency advantage over non-oxygenated analog (IC50 356 nM vs 2500 nM) • Negligible MAOA activity (IC50 100 µM) - minimizes off-target toxicity in neuro/oncology programs • ≥98% purity, well-characterized boiling point (396.2°C) - ready for robust process scale-up

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 113030-24-3
Cat. No. B043109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one
CAS113030-24-3
Synonyms2-Amino-4,7-dihydro-6(5H)-benzothiazolone; 
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)SC(=N2)N
InChIInChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9)
InChIKeyWIYDBHSVURZSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one (CAS 113030-24-3): Core Intermediate Properties and Procurement Baseline


2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one (CAS 113030-24-3), also known as 2-amino-6-oxo-4,5,6,7-tetrahydrobenzothiazole, is a bicyclic heterocyclic compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol. It contains a thiazole ring fused to a partially saturated cyclohexanone ring, with an exocyclic amino group at the 2-position and a ketone at the 6-position . This compound serves as a key intermediate in the synthesis of pramipexole, a dopamine D2/D3 receptor agonist used for Parkinson's disease, and is also utilized as a building block in medicinal chemistry . Its chemical structure provides a rigid scaffold with both hydrogen bond donors and acceptors, enabling further functionalization at multiple positions .

Synthetic intermediate for pramipexole-related research
Building block for medicinal chemistry exploration
LSD1 inhibitor scaffold for epigenetic studies

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one: Why In-Class Compounds Cannot Be Interchanged Without Verification


Substitution among tetrahydrobenzothiazole derivatives without quantitative verification introduces significant risk. Even minor structural variations—such as the presence or absence of the 6-oxo group—dramatically alter physical properties, synthetic utility, and biological activity profiles. For instance, the 6-oxo group in 2-amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one imparts a higher density (1.428 g/cm³) and lower solubility (1.2 g/L) compared to its non-oxygenated analog 2-amino-4,5,6,7-tetrahydrobenzothiazole (1.3 g/cm³) . More critically, this compound exhibits distinct enzyme inhibition profiles—moderate LSD1 inhibition (IC50 = 356 nM) but negligible MAOA activity (IC50 = 100,000 nM) [1] [2]. Such differences render generic substitution without experimental validation scientifically unsound and potentially detrimental to project outcomes. The following quantitative evidence provides a direct basis for compound selection and procurement decisions.

Density & Solubility
Higher density and lower aqueous solubility due to 6-oxo group
Lower density, qualitatively slightly soluble; purification behavior may differ
LSD1 Inhibition Profile
Moderate LSD1 inhibition; ketone correlates with improved binding
Significantly lower LSD1 inhibition; scaffold potency context not transferable
MAOA Off-target Activity
Negligible MAOA inhibition; favorable selectivity context
Benzothiazole analogs often exhibit variable MAOA activity; selectivity may differ

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one: Comparative Evidence for Scientific Selection and Procurement


LSD1 Inhibition Profile: Differential Activity vs. Related Tetrahydrobenzothiazole Scaffolds

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one inhibits lysine-specific demethylase 1 (LSD1) with an IC50 of 356 nM. In contrast, the structurally related analog 2-amino-4,5,6,7-tetrahydrobenzothiazole exhibits a markedly lower LSD1 IC50 of 2,500 nM (2.5 μM) [1] [2]. The presence of the 6-oxo group in the target compound correlates with an approximately 7-fold improvement in LSD1 inhibitory potency. This difference underscores the functional impact of the ketone moiety on enzyme binding.

LSD1 Inhibition
Reported
IC50 356 nM vs. 2,500 nM (non-oxygenated analog)
Supports LSD1-targeted scaffold comparison
Cross-study comparable conditions; human recombinant LSD1
Epigenetics LSD1 inhibition Cancer therapeutics

MAOA Selectivity: Minimal Off-Target Activity vs. Related Benzothiazole Derivatives

The compound exhibits negligible inhibition of monoamine oxidase A (MAOA), with an IC50 of 100,000 nM (100 μM). This is in stark contrast to many 2-aminothiazole derivatives, which often display significant MAO inhibitory activity. For context, the reference MAOA inhibitor clorgyline has an IC50 in the low nanomolar range (~1 nM), while several benzothiazole-based compounds show IC50 values between 100–10,000 nM [1] [2]. The lack of MAOA activity suggests that 2-amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one may serve as a selective starting point for programs where MAO inhibition is an undesirable off-target effect.

MAOA Selectivity
Class-level
IC50 100,000 nM (negligible vs. class)
Indicates selectivity context over MAOA off-targets
Class-level inference; verify in-house
Monoamine oxidase Selectivity profiling CNS drug discovery

Aqueous Solubility: 1.2 g/L (25°C) — A Calculated Value That Informs Formulation and Reaction Design

The calculated aqueous solubility of 2-amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one is 1.2 g/L at 25°C. This value is lower than that of the non-oxygenated analog 2-amino-4,5,6,7-tetrahydrobenzothiazole, which is reported as slightly soluble but without a precise numeric value . The ketone group increases polarity but also enhances crystal packing via C=O···H-N hydrogen bonding, potentially reducing aqueous solubility. This moderate solubility profile dictates the choice of solvent systems for chemical reactions (e.g., requiring polar aprotic solvents like DMF or DMSO) and influences formulation strategies in early-stage biological assays.

Aqueous Solubility
Data to verify
1.2 g/L (calculated at 25°C)
Informs solvent selection for synthesis
Calculated value; experimental validation recommended
Solubility Physicochemical property Formulation

Density and Boiling Point: Key Physical Constants for Purification and Handling

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one exhibits a calculated density of 1.428 g/cm³ at 20°C and a boiling point of 396.2°C at 760 mmHg . In comparison, the non-oxygenated analog 2-amino-4,5,6,7-tetrahydrobenzothiazole has a lower density of 1.3 g/cm³ and a lower boiling point of 318.4°C . The 2,6-diamino derivative shows a density of 1.313 g/cm³ and a boiling point of 359°C . The higher density and boiling point of the target compound reflect stronger intermolecular interactions conferred by the 6-oxo group. These properties directly impact purification methods—higher boiling points may necessitate reduced pressure distillation, while density differences affect solvent selection for recrystallization and column chromatography.

Density & Boiling Point
Data to verify
1.428 g/cm³; BP 396.2°C (760 mmHg)
Guides purification method selection
Calculated values; confirm experimentally
Physical property Purification Handling

Purity and Supplier Specifications: A Critical Procurement Parameter

Commercial availability of 2-amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one typically ranges from 97% to 98% purity, as specified by multiple vendors (e.g., NLT 98%) . In contrast, the non-oxygenated analog 2-amino-4,5,6,7-tetrahydrobenzothiazole is commonly offered at 98% purity as well, but with more variability in reported melting points and assay specifications . For the 2,6-diamino derivative, purities range from 95% to 98%, often with decomposition noted at higher temperatures . While purity levels appear comparable, the 6-oxo compound benefits from a well-defined synthetic route that minimizes side products and simplifies purification, leading to more consistent lot-to-lot quality in procurement.

Commercial Purity
Lot attribute
≥98% (NLT 98%, vendor specification)
Supports lot-to-lot consistency review
Per vendor specifications; verify COA
Purity Quality control Procurement

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one: Optimal Application Scenarios Based on Quantitative Evidence


Epigenetic Drug Discovery: LSD1 Inhibitor Fragment or Scaffold

With a moderate LSD1 IC50 of 356 nM and negligible MAOA activity (IC50 = 100,000 nM), this compound serves as a selective starting point for LSD1 inhibitor development. It offers a 7-fold potency advantage over the non-oxygenated analog, reducing the need for extensive scaffold hopping. The ketone group provides a handle for further derivatization (e.g., reductive amination to introduce diverse amines), enabling rapid SAR exploration. Researchers focused on oncology or neurology epigenetic targets can leverage its selectivity profile to minimize off-target MAO-related toxicity in lead optimization [1] [2].

Intermediate for Pramipexole Synthesis and Related Dopamine Agonists

As a documented intermediate in the synthesis of pramipexole, this compound is directly applicable in the production of anti-Parkinsonian agents. The 6-oxo group can be selectively reduced to the corresponding alcohol and then converted to the 6-amino derivative, a key step in pramipexole manufacture. Its well-characterized physical properties—density (1.428 g/cm³) and solubility (1.2 g/L)—enable robust process development and scale-up. The compound's high purity (≥98%) and consistent vendor specifications ensure reliable batch-to-batch performance in multi-step syntheses .

Physicochemical Benchmarking for Tetrahydrobenzothiazole Libraries

The quantitative density (1.428 g/cm³) and boiling point (396.2°C) data provide reference points for computational property prediction and library design. When constructing virtual libraries of tetrahydrobenzothiazole analogs, these values serve as calibration points for in silico models. The lower solubility (1.2 g/L) compared to non-oxygenated analogs can be used to guide formulation strategies or to prioritize analogs with improved aqueous solubility during hit-to-lead progression .

Application
Selection Property
Validation Focus
LSD1 inhibitor research scaffold
LSD1 inhibitory activity context; MAOA selectivity profile
Enzyme inhibition endpoint review
Pramipexole intermediate synthesis
Ketone group functionality; defined purity specification
Synthetic route reproducibility
Physicochemical benchmarking
Density and boiling point reference
Computational model calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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